![molecular formula C17H13ClF3N3O2 B3007796 [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 478078-95-4](/img/structure/B3007796.png)
[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a useful research compound. Its molecular formula is C17H13ClF3N3O2 and its molecular weight is 383.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by two significant moieties:
- Isoxazole ring : Known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
- Trifluoromethyl group : This functional group has been shown to enhance the biological potency of various compounds.
Anti-Cancer Activity
Recent studies have demonstrated that compounds containing isoxazole and trifluoromethyl groups exhibit significant anti-cancer properties. For instance, a study evaluating a series of 4-(trifluoromethyl)isoxazoles reported that specific derivatives showed potent activity against breast cancer cell lines (MCF-7) with IC50 values as low as 2.63 µM . The presence of the trifluoromethyl group was crucial in enhancing the cytotoxicity of these compounds compared to their non-fluorinated counterparts.
The mechanisms underlying the anti-cancer effects of this compound appear to involve:
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by cell cycle analysis and nuclear staining techniques that showed increased apoptosis in treated cells .
- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, contributing to its effectiveness as an anti-cancer agent.
Structure-Activity Relationship (SAR)
The SAR studies highlight the significance of both the isoxazole and trifluoromethyl groups in enhancing biological activity:
- Isoxazole Ring : Modifications on this ring can lead to variations in biological potency. For example, changing substituents on the isoxazole affects binding affinity and selectivity towards cancer cell lines.
- Trifluoromethyl Group : The presence of this group has been linked to improved pharmacokinetic properties and increased potency against various cancer types. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy .
Case Studies
Several case studies have explored the efficacy of related compounds:
- MCF-7 Cell Line Study : A derivative similar to our compound exhibited an IC50 value of 2.63 µM against MCF-7 cells, indicating strong anti-cancer potential .
- In Vivo Studies : Further exploration into biodistribution and therapeutic efficacy in animal models is ongoing, showing promise for future clinical applications.
Data Summary
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
2g | 2.63 | MCF-7 | Apoptosis induction |
5 | 3.09 | PC-3 | Cell cycle arrest |
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2/c1-10-14(15(23-26-10)11-4-2-3-5-12(11)18)16(25)24-8-6-13(17(19,20)21)22-7-9-24/h2-6,8H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMFUYWFRURFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.